
mTOR Inhibitor, WYE-23
Übersicht
Beschreibung
WYE-23 is an inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 value of 0.45 nM . It is selective for mTOR over PI3Kα .
Molecular Structure Analysis
The molecular formula of WYE-23 is C26H32N8O4 and it has a molecular weight of 520.6 . The formal name of WYE-23 is 4-[6- [4-[ [ (cyclopropylamino)carbonyl]amino]phenyl]-4- (4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester .Physical And Chemical Properties Analysis
WYE-23 is a cell-permeable pyrazolopyrimidine compound .Wissenschaftliche Forschungsanwendungen
Overcoming Multidrug Resistance (MDR)
WYE-354 has been reported to reverse ABCB1-mediated MDR . The overexpression of the ABCB1 transporter decreases the efficacy of WYE-354, and the resistant WYE-354 can be reversed by an ABCB1 inhibitor at a pharmacologically achievable concentration .
Inhibition of mTORC1 and mTORC2
WYE-354 is a highly potent, ATP-competitive, and specific mTOR kinase inhibitor . It inhibits mTORC1 and mTORC2 in diverse cancer models in vitro and in vivo .
Regulation of AKT by mTORC2
WYE-354 targets P-AKT (S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT (T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells .
Inhibition of Cancer Cell Growth and Survival
Compared with the rapalog temsirolimus/CCI-779, WYE-354 elicits a substantially stronger inhibition of cancer cell growth and survival .
Inhibition of Protein Synthesis and Cell Size
WYE-354 inhibits protein synthesis and reduces cell size .
Inhibition of Bioenergetic Metabolism
WYE-354 inhibits bioenergetic metabolism .
Adaptation to Hypoxia
WYE-354 inhibits the adaptation of cells to hypoxia .
Antitumor Activity
Oral administration of WYE-354 to tumor-bearing mice showed potent single-agent antitumor activity against various types of tumors .
These applications make WYE-354 a potent and profound anticancer agent, providing a strong rationale for its clinical development as a new cancer therapy .
Wirkmechanismus
Target of Action
The primary target of WYE-23 is the mammalian target of rapamycin (mTOR), a serine/threonine kinase . mTOR plays a crucial role in a variety of biological activities, including cellular proliferation, survival, metabolism, autophagy, and immunity . WYE-23 is selective for mTOR over PI3Kα .
Mode of Action
WYE-23 is an ATP-competitive inhibitor of mTOR . It interacts with mTOR by competing with ATP molecules for attaching to the mTOR kinase domain . This interaction inhibits the activity of mTOR, thereby affecting the PI3K-Akt-mTOR signaling pathway .
Biochemical Pathways
The PI3K-Akt-mTOR signaling pathway is significantly regulated by WYE-23 . Abnormal activation of this pathway can promote transformation by creating a cellular environment conducive to it . By inhibiting mTOR, WYE-23 can suppress this abnormal activation, thereby affecting downstream effects such as cellular proliferation, survival, and metabolism .
Pharmacokinetics
As an atp-competitive inhibitor, wye-23 likely has good bioavailability due to its ability to compete with atp for binding to the mtor kinase domain .
Result of Action
WYE-23 has been shown to have antitumor activity . It inhibits cell growth in LNCaP cells . The inhibition of mTOR activity by WYE-23 leads to a reduction in cancer cell growth . Furthermore, WYE-23 has been shown to have a potent anti-proliferative activity against a variety of tumor cell lines .
Action Environment
The action, efficacy, and stability of WYE-23 can be influenced by various environmental factors. For instance, genetic mutations and amplifications related to the PI3K-Akt-mTOR signaling pathway can affect the efficacy of WYE-23 . Additionally, lifestyle factors such as smoking, which can enhance DNA damage, may also influence the action of WYE-23 .
Zukünftige Richtungen
MTOR inhibitors, including WYE-23, are being investigated for their potential in treating various human cancers, especially those with elevated mTOR signaling due to genetic or metabolic disorders . The development of mTOR inhibitors has undergone several generations, and new types of mTOR inhibitors are being explored .
Eigenschaften
IUPAC Name |
methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNFBVOZVJAWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropa[cd]pentalene, 1,2-dichloro-1,2,2a,2b,4a,4b-hexahydro-, (1-alpha-,2-ba-,2a-ba-,2b-ba-,4a-b](/img/no-structure.png)
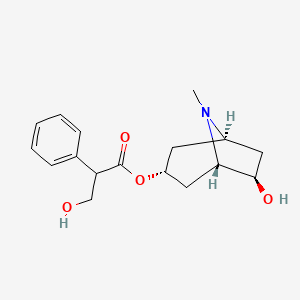
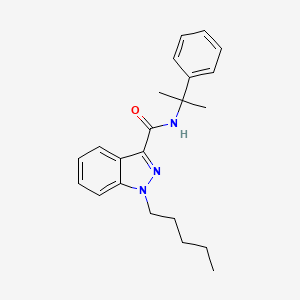
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)
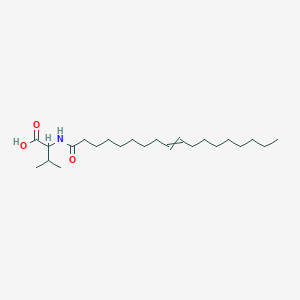
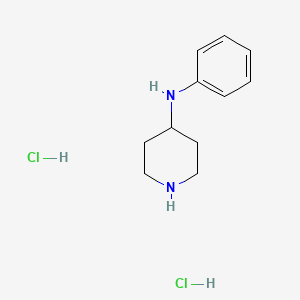
![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)
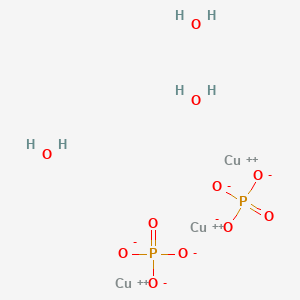
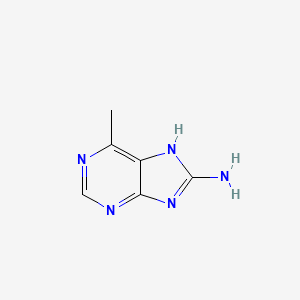
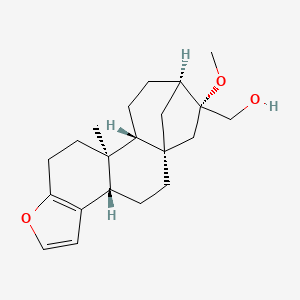
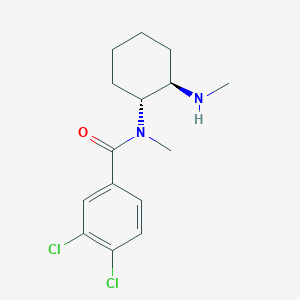
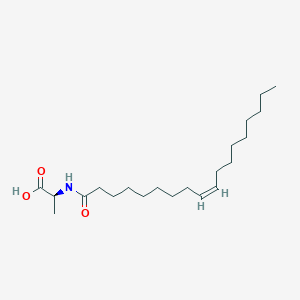
![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)